Ranatuerin-2N protein precursor, partial
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LDTDKGAAKNVAGILLNKLKCKITGDC |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Applications
-
Broad-Spectrum Antimicrobial Activity :
- Ranatuerin-2N exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
- Studies have shown that modifications to the peptide can enhance its antibacterial efficacy. For instance, variants with increased cationicity and hydrophobicity demonstrated superior antibacterial properties through mechanisms such as membrane disruption .
- Mechanism of Action :
- In Vivo Efficacy :
Anticancer Applications
-
Inhibition of Tumor Cell Proliferation :
- Ranatuerin-2N has shown promise in inhibiting the proliferation of various cancer cell lines, particularly prostate cancer cells (PC-3). The peptide induces early apoptosis in cancer cells, which is mediated by the activation of apoptotic pathways .
- The peptide's ability to target cancer cells while sparing normal cells highlights its potential as an anticancer agent with fewer side effects compared to conventional therapies.
- Structure-Activity Relationship Studies :
Therapeutic Development
-
Peptide Engineering :
- Advances in peptide engineering have facilitated the design of ranatuerin analogues with improved bioactivity and stability. For example, cyclic and truncated variants have been synthesized to evaluate their pharmacological properties .
- The incorporation of modifications that enhance cationicity or alter hydrophobicity has been shown to significantly improve the therapeutic potential of these peptides .
-
Potential Clinical Applications :
- Given their dual functionality as antibacterials and anticancer agents, ranatuerin peptides are being investigated for use in treating infections caused by multidrug-resistant bacteria as well as in cancer therapy . Their low cytotoxicity towards human cells makes them attractive candidates for further clinical evaluation.
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1: Progressive Design of Ranatuerin-2 Peptide | Developed modified variants showing enhanced antibacterial activity against MRSA | Potential treatment for resistant infections |
| Study 2: Bioevaluation of Ranatuerin-2Pb | Identified broad-spectrum antimicrobial properties and anticancer effects | Therapeutic development for infections and cancer |
| Study 3: Antimicrobial Peptides from Frog Skin | Investigated various ranatuerins' structure-function relationships | Insights into peptide design for drug development |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Similarity
Ranatuerin-2N precursor shares structural homology with other ranateurin family members (e.g., Ranatuerin-1, -2A, -2B) and non-Rana AMP precursors like Bombinin (from Bombina species) and Temporin (from Rana temporaria). Key comparisons include:
| Feature | Ranatuerin-2N Precursor | Bombinin Precursor | Temporin Precursor |
|---|---|---|---|
| Signal Peptide Length | 22 residues | 20 residues | 19 residues |
| Acidic Spacer Region | 15 residues (pI 4.5) | 18 residues (pI 4.2) | 12 residues (pI 4.8) |
| Mature Peptide Charge | +5 to +7 | +4 to +6 | +3 to +5 |
| Key Modifications | C-terminal amidation | N-terminal acetylation | Disulfide bonds |
Data derived from comparative proteomic studies
Functional Divergence
- Antimicrobial Activity : Mature Ranatuerin-2N exhibits broader-spectrum activity against Gram-negative bacteria (e.g., E. coli MIC: 2–4 µM) compared to Temporin (MIC: 8–16 µM), likely due to its higher cationic charge and amphipathic helix stability .
- Cytotoxicity : Ranatuerin-2N displays lower hemolytic activity (HC₅₀: >100 µM) than Bombinin (HC₅₀: 25–50 µM), attributed to its shorter hydrophobic face .
- Immunomodulatory Effects: Unlike Temporin, Ranatuerin-2N induces chemokine production (e.g., IL-8) in human monocytes at sub-antimicrobial concentrations (1–2 µM) .
Evolutionary Context
Phylogenetic analyses reveal that Ranatuerin-2N precursors cluster within a clade distinct from Temporins and Bombinins, suggesting divergent evolutionary pressures in host-defense mechanisms. Gene duplication events in the Rana lineage likely drove functional specialization, with Ranatuerin-2N acquiring unique residues (e.g., Gly¹², Asp¹⁵) that enhance solubility in low-pH environments .
Research Findings and Methodological Insights
Key Studies
- Virtual Screening : Structural similarity metrics (Tanimoto coefficient >0.7) identified Ranatuerin-2N analogs with enhanced stability against proteolytic degradation .
- Synthetic Analogues : Substitution of Lys⁷ with Arg in Ranatuerin-2N improved antifungal activity (MIC for C. albicans: 1 µM vs. wild-type 4 µM) without increasing toxicity .
- Comparative Omics : Transcriptomic data from Rana skin secretions show co-expression of Ranatuerin-2N with protease inhibitors (e.g., α-2-macroglobulin), suggesting coordinated regulation of peptide maturation .
Limitations and Gaps
- Cross-Species Comparisons: Most studies focus on Rana species; functional data for homologs in distantly related amphibians (e.g., Xenopus) are lacking .
Tables Summarizing Comparative Data
Table 1: Biophysical Properties
| Property | Ranatuerin-2N | Bombinin | Temporin |
|---|---|---|---|
| Molecular Weight (kDa) | 4.2 | 3.8 | 2.9 |
| Isoelectric Point (pI) | 8.9 | 9.2 | 8.5 |
| Hydrophobic Moment | 0.65 | 0.72 | 0.58 |
Preparation Methods
Collection and Extraction of Skin Secretions
The initial step in preparing the Ranatuerin-2N protein precursor typically involves the collection of skin secretions or tissues from amphibians known to express this peptide, such as Pelophylax nigromaculatus and related species. The skin secretions are rich sources of AMPs, including Ranatuerin-2N precursors.
- Frogs are often handled under ethical protocols to stimulate secretion without harm.
- Skin tissues or secretions are collected and processed immediately or stored at low temperatures to preserve peptide integrity.
Molecular Cloning of cDNA Encoding Ranatuerin-2N
To obtain the Ranatuerin-2N protein precursor at the genetic level, researchers commonly clone the cDNA encoding the AMP precursor from frog skin tissue RNA. This process involves:
- Isolation of total RNA from collected skin tissues.
- Reverse transcription to synthesize cDNA.
- PCR amplification of AMP gene fragments using primers designed from conserved regions.
- Cloning of amplified products into plasmid vectors for sequencing and further analysis.
This approach allows for the identification of the full precursor sequence, which includes the signal peptide, acidic pro-sequence (propiece), and mature Ranatuerin-2N peptide.
In Silico Prediction and Sequence Analysis
Following cloning, bioinformatics tools are used to analyze the physicochemical properties and secondary structure of the Ranatuerin-2N precursor:
- Prediction of signal peptide and acidic pro-sequence regions.
- Determination of charge, hydrophobicity, and potential antimicrobial activity.
- Secondary structure modeling typically shows an all-α helical conformation in the mature peptide region.
These analyses help in understanding the functional domains and potential activation mechanisms of Ranatuerin-2N precursors.
Proteolytic Activation and Peptide Maturation
Ranatuerin-2N, like many AMPs, is synthesized as an inactive precursor containing:
- An N-terminal signal peptide.
- An acidic pro-sequence that neutralizes the mature peptide’s basic charge.
- The C-terminal mature peptide with antimicrobial activity.
Activation occurs via proteolytic cleavage, which removes the prepro domain (signal peptide and acidic pro-sequence), releasing the bioactive mature Ranatuerin-2N peptide.
Peptide Isolation and Purification
The mature Ranatuerin-2N peptide is isolated from skin secretions or recombinant expression systems by:
- Liquid chromatography techniques (e.g., reverse-phase high-performance liquid chromatography).
- Mass spectrometry-based identification and sequencing for confirmation.
Tandem mass spectrometry (MS/MS) is crucial for de novo sequencing and verification of peptide identity, especially when chemical synthesis or recombinant production is involved. This method allows detection even of low-abundance peptides and characterization of post-translational modifications.
Recombinant Expression Systems (Optional)
For large-scale preparation, recombinant DNA technology can be employed:
- The cDNA encoding Ranatuerin-2N precursor is inserted into expression vectors.
- Expression in bacterial, yeast, or insect cell systems.
- Purification of the recombinant precursor followed by in vitro proteolytic processing to obtain the mature peptide.
This method facilitates the production of sufficient quantities for functional studies and pharmaceutical development.
Summary Table: Key Preparation Steps and Techniques
| Step | Description | Techniques/Tools Used | Notes |
|---|---|---|---|
| 1. Skin Secretion Collection | Harvesting from frog skin | Ethical handling, secretion stimulation | Source of natural AMP precursors |
| 2. cDNA Cloning | Isolation and cloning of AMP gene | RNA extraction, RT-PCR, plasmid cloning | Enables sequence identification |
| 3. In Silico Analysis | Prediction of structure and properties | Bioinformatics software, secondary structure prediction | Helps characterize precursor domains |
| 4. Proteolytic Activation | Cleavage of prepro domain to release mature peptide | Protease treatment, natural enzymatic cleavage | Activates antimicrobial function |
| 5. Peptide Purification | Isolation of mature peptide | Liquid chromatography, mass spectrometry (MS/MS) | Confirms peptide identity and purity |
| 6. Recombinant Expression | Production via genetic engineering | Expression vectors, host cells, purification | Scalable peptide production |
Detailed Research Findings
- The mature Ranatuerin-2N peptide region typically adopts an all-α helical structure, critical for its antimicrobial activity.
- The acidic propiece and mature peptide regions exhibit differential evolutionary selection pressures, indicating functional importance in peptide maturation and activity.
- In silico mining of transcriptomes from various frog species has revealed high sequence conservation in the mature Ranatuerin-2N peptide despite variability in the prepro domain, facilitating targeted cloning and synthesis.
- Tandem mass spectrometry without chemical derivatization has been successfully applied to de novo sequence Ranatuerin-2N and related peptides, ensuring precise characterization of peptide structure and modifications.
Q & A
Q. How should researchers address variability in protein stability during long-term storage?
- Category : Advanced/Experimental Design
- Answer : Conduct accelerated stability studies under varying pH, temperature, and buffer conditions. Monitor aggregation via dynamic light scattering (DLS) and activity loss via functional assays. Reference ICH Q1A guidelines for pharmaceutical proteins to design robust storage protocols .
Data Conflict Resolution Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
